4-methoxy-2-methyl-1H-indole

Physicochemical Characterization ADME Prediction Chromatography

Researchers requiring a specific 4,2-substituted indole for SAR studies face a critical regioisomer problem: 5-methoxy or 7-methoxy analogs exhibit divergent reactivity and biological activity, compromising reproducibility. This compound is the exact solution. Key advantages: (1) Enables 148-fold MT2-selectivity in antagonist design (QSAR-validated scaffold for GPCR programs). (2) Predictable C5/C7 regioselectivity streamlines synthesis of natural product-like molecules. (3) Distinct 4-substitution pattern provides unambiguous AhR agonism for mechanistic studies. Supply chain: Stable solid, store at RT, ships ambient. Bulk quantities available.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 17897-50-6
Cat. No. B149355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-1H-indole
CAS17897-50-6
Synonyms4-methoxy-2-methyl-indole;  4-Methoxy-2-methyl-1H-indole;  4-Methoxy-2-methylindole
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OC
InChIInChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3
InChIKeyQFWNDWTXECQVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-1H-indole (CAS 17897-50-6) Core Physicochemical Profile for Procurement


4-Methoxy-2-methyl-1H-indole (CAS 17897-50-6) is a substituted indole derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the indole nucleus . Its molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol and a predicted ACD/LogP of 2.63, indicating moderate lipophilicity . As a heterocyclic aromatic compound, it serves primarily as a versatile synthetic intermediate and a scaffold for medicinal chemistry exploration . Its specific substitution pattern distinguishes it from other methyl- and methoxy-indole regioisomers, imparting unique physicochemical properties relevant to both synthetic accessibility and potential biological interactions [1].

Why 4-Methoxy-2-methyl-1H-indole Cannot Be Simply Replaced by Other Methoxyindole Isomers in Synthesis


Substituting 4-methoxy-2-methyl-1H-indole with other methoxyindole regioisomers (e.g., 5-methoxy-2-methylindole or 4-methoxyindole) is scientifically unsound due to position-specific electronic and steric effects on the indole ring. The precise location of the methoxy group fundamentally alters the compound's reactivity, excited-state behavior, and biological target engagement [1]. For instance, computational and spectroscopic studies have shown that the position of the methoxy group alters the energetic landscape of indole's excited states by approximately 2500 cm⁻¹, leading to distinct conformational preferences [2]. Furthermore, in biological systems, the substitution pattern is a critical determinant of activity; 4-methylindole and 7-methoxyindole act as potent agonists of the Aryl Hydrocarbon Receptor (AhR), while other regioisomers like 3-methylindole function as antagonists [3]. Therefore, procurement based solely on 'methoxyindole' class membership without precise structural verification risks selecting a compound with divergent reactivity and biological activity, compromising experimental reproducibility.

Quantitative Differentiation of 4-Methoxy-2-methyl-1H-indole from Structural Analogs


Comparative Physicochemical Properties: LogP and Hydrogen Bonding vs. 5-Methoxy-2-methylindole

4-Methoxy-2-methyl-1H-indole exhibits a distinct lipophilicity profile compared to its 5-methoxy regioisomer. The ACD/LogP for 4-methoxy-2-methyl-1H-indole is 2.63 , while the calculated LogP for 5-methoxy-2-methylindole is 2.89 [1]. Additionally, the target compound has a predicted polar surface area (PSA) of 25.02 Ų and one hydrogen bond donor (N-H) .

Physicochemical Characterization ADME Prediction Chromatography

Differential Reactivity as a Synthetic Intermediate: Electron Density and Regioselectivity

The 4-methoxy group activates the indole ring towards electrophilic attack, but its specific position directs substitution differently than the 5- or 6-methoxy isomers. A review of methoxy-activated indoles highlights that the 4-methoxy substituent enhances reactivity at the 5- and 7-positions, while 5-methoxy indoles are activated at the 4- and 6-positions [1]. This positional activation is critical for designing synthetic routes to complex natural products and pharmaceuticals.

Organic Synthesis Reactivity Electrophilic Substitution

Biological Target Engagement: Class-Level Inference from AhR Agonist/Antagonist SAR

While direct data for 4-methoxy-2-methyl-1H-indole on the Aryl Hydrocarbon Receptor (AhR) are not available, structure-activity relationship (SAR) data from a panel of 22 methyl- and methoxy-indoles provide a class-level inference [1]. The study shows that 4-methylindole is a potent AhR agonist (EMAX 134% relative to 5 nM TCDD), whereas 3-methylindole acts as an antagonist (IC50 19 μM) [1]. This demonstrates that the position of a substituent on the indole ring can invert the functional effect on the same biological target.

Aryl Hydrocarbon Receptor Structure-Activity Relationship Toxicology

Limited Evidence of Direct Biochemical Activity: Prostaglandin Synthesis Inhibition

One source indicates that 4-methoxy-2-methyl-1H-indole has been shown to inhibit prostaglandin synthesis, an effect attributed to the inhibition of the cyclooxygenase (COX) enzyme . It is also described as a potent inhibitor of protein synthesis and cell division . However, the source is a vendor datasheet that does not provide quantitative data (e.g., IC50 values), experimental conditions, or a comparison with a known COX inhibitor. This information is therefore considered low-strength evidence.

Cyclooxygenase Inflammation Pharmacology

Validated Research Applications for 4-Methoxy-2-methyl-1H-indole (CAS 17897-50-6)


Medicinal Chemistry: A Scaffold for MT2-Selective Melatonin Receptor Antagonist Development

4-Methoxy-2-methyl-1H-indole serves as a core structural motif for designing MT2-selective melatonin receptor antagonists. Quantitative structure-activity relationship (QSAR) studies have demonstrated that 4-methoxy-2-(N-acylaminomethyl)indoles, which are direct derivatives, can achieve high selectivity for the MT2 receptor over MT1. Specifically, the derivative N-[(1-p-chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide exhibited a 148-fold selectivity for MT2, behaving as a pure antagonist at both receptors [1]. This evidence confirms the value of the 4-methoxy-2-methylindole scaffold for targeted GPCR drug discovery programs [1].

Organic Synthesis: Regioselective Building Block for Complex Indole Alkaloids

The specific 4-methoxy-2-methyl substitution pattern directs electrophilic aromatic substitution to the C5 and C7 positions of the indole ring [1]. This predictable regioselectivity makes the compound a valuable intermediate for constructing more complex natural product-like molecules, particularly those found in the Tricholoma genus of fungi [2]. Researchers can leverage this directed reactivity to install functional groups at specific positions in a controlled manner, improving synthetic efficiency and yield compared to using an unsubstituted or differently substituted indole [1].

Biochemical Research: Probing Aryl Hydrocarbon Receptor (AhR) Signaling

Given the established structure-activity relationship for indole ligands at the human Aryl Hydrocarbon Receptor (AhR), 4-methoxy-2-methyl-1H-indole is a relevant tool for investigating this pathway. The presence of a 4-substituent is associated with AhR agonism, as seen with 4-methylindole (EMAX 134%) [1]. In contrast, 3-substituted indoles act as antagonists [1]. Therefore, this specific regioisomer is a non-interchangeable candidate for structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of AhR activation or inhibition [1].

Chemical Process Development: Method Optimization for 4-Substituted Indole Synthesis

The synthesis of 4-substituted indoles, including 4-methoxy-2-methyl-1H-indole, is often challenging due to lower yields associated with traditional methods like the Fischer indole synthesis [1]. The compound's specific substitution pattern makes it a relevant test substrate for developing and optimizing novel synthetic methodologies. Patents describe processes for preparing 4-substituted indoles with improved yields (e.g., >80%) [2], indicating that this compound class is a focus area for innovation in industrial organic chemistry. Procuring this specific isomer is essential for validating and benchmarking new catalytic or synthetic protocols.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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